3-hydroxy-6-(pentyloxy)-1,2-Benzenedicarbonitrile
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Overview
Description
3-hydroxy-6-(pentyloxy)-1,2-Benzenedicarbonitrile is an organic compound with a complex structure that includes hydroxyl, pentyloxy, and dicarbonitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-6-(pentyloxy)-1,2-Benzenedicarbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a hydroxybenzonitrile derivative with a pentyl halide under basic conditions, followed by further functional group modifications to introduce the hydroxyl and dicarbonitrile groups .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis .
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-6-(pentyloxy)-1,2-Benzenedicarbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile groups can be reduced to primary amines.
Substitution: The pentyloxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of new alkyl or aryl derivatives.
Scientific Research Applications
3-hydroxy-6-(pentyloxy)-1,2-Benzenedicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-hydroxy-6-(pentyloxy)-1,2-Benzenedicarbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-hydroxy-6-(methoxy)-1,2-Benzenedicarbonitrile
- 3-hydroxy-6-(ethoxy)-1,2-Benzenedicarbonitrile
- 3-hydroxy-6-(butoxy)-1,2-Benzenedicarbonitrile
Uniqueness
3-hydroxy-6-(pentyloxy)-1,2-Benzenedicarbonitrile is unique due to its specific pentyloxy group, which can influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
75941-30-9 |
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Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
3-hydroxy-6-pentoxybenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C13H14N2O2/c1-2-3-4-7-17-13-6-5-12(16)10(8-14)11(13)9-15/h5-6,16H,2-4,7H2,1H3 |
InChI Key |
SJSJFFGLDGAYIC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C(=C(C=C1)O)C#N)C#N |
Origin of Product |
United States |
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